N-甲基-1H-吲哚-6-胺

描述

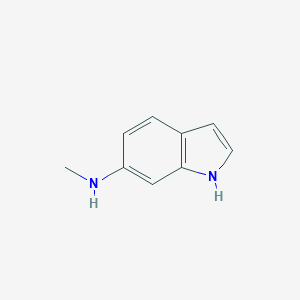

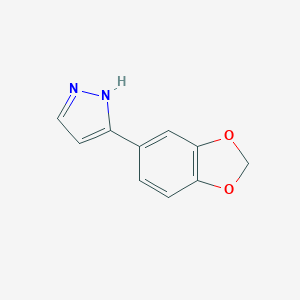

“N-methyl-1H-indol-6-amine” is a compound with the IUPAC name 1-methyl-1H-indol-6-amine . It has a molecular weight of 146.19 . The compound is also available in a hydrochloride form .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The InChI code for “N-methyl-1H-indol-6-amine” is 1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .科学研究应用

Antiviral Applications

Indole derivatives have been recognized for their antiviral properties. For instance, a compound isolated from an acid fungal strain showed significant protection against H1N1 virus-induced cytopathic effects . While this is not directly related to N-methyl-1H-indol-6-amine, it suggests that similar compounds could potentially be explored for antiviral applications.

Anti-inflammatory and Analgesic Applications

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. For example, specific compounds have shown these effects along with a lower ulcerogenic index compared to traditional medications . This indicates that N-methyl-1H-indol-6-amine could be investigated for its potential in treating inflammation and pain.

Anticancer Applications

Indole derivatives are also being studied for their anticancer effects. The diverse biological activities of these compounds, including their role in cell signaling pathways, make them candidates for cancer research . N-methyl-1H-indol-6-amine may have similar properties that could be beneficial in this field.

Antioxidant Applications

The antioxidant properties of indole derivatives are another area of interest. These compounds can help in neutralizing free radicals, which are linked to various diseases . Research into N-methyl-1H-indol-6-amine could uncover its potential as an antioxidant.

Antimicrobial Applications

Indole derivatives possess antimicrobial activities against a range of pathogens. This broad-spectrum activity makes them valuable in the development of new antimicrobial agents . N-methyl-1H-indol-6-amine might share these properties and could be used in antimicrobial research.

Antidiabetic Applications

The potential of indole derivatives in managing diabetes is another promising application. Their role in regulating glucose levels and insulin sensitivity is an active area of study . N-methyl-1H-indol-6-amine could also be explored for its antidiabetic effects.

Antimalarial Applications

Indole derivatives have shown effectiveness against malaria, a disease caused by Plasmodium parasites. Their ability to interfere with the life cycle of the parasite is particularly noteworthy . N-methyl-1H-indol-6-amine may have similar applications in antimalarial research.

Neuroprotective Applications

Finally, indole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases . The exploration of N-methyl-1H-indol-6-amine in this context could lead to new insights and treatments.

作用机制

While the specific mechanism of action for “N-methyl-1H-indol-6-amine” is not mentioned in the search results, indole derivatives are known to exhibit wide-ranging biological activity . They are found in a diverse array of biologically significant natural compounds and play a main role in cell biology .

It is stored at a temperature of 4 degrees and is in the form of oil . The hydrochloride form of the compound is a powder .

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

N-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEESXYFZHDVDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1H-indol-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)